
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate, also known as CQDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CQDS is a derivative of chloroquine, which is an antimalarial drug. However, CQDS is not used as a drug; instead, it is used as a research tool in various scientific studies.
Mécanisme D'action
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate binds to zinc ions through its sulfonate group, forming a complex that produces a fluorescence signal. The binding of this compound to zinc ions is reversible, allowing for the detection of changes in zinc ion concentration in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or organisms. It does not interfere with cell viability, proliferation, or metabolism, making it an ideal tool for studying the role of zinc ions in biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research include its high sensitivity and selectivity for zinc ions, its reversible binding, and its compatibility with various biological samples. However, the limitations of using this compound include its potential toxicity at high concentrations and its limited use in vivo due to its inability to cross the cell membrane.
Orientations Futures
For the use of (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research include the development of new fluorescent probes with improved properties, such as higher sensitivity and selectivity for zinc ions, and the exploration of its potential applications in other fields, such as environmental monitoring and industrial processes. Additionally, the use of this compound in combination with other fluorescent probes may provide new insights into the role of zinc ions in biological processes.
Méthodes De Synthèse
The synthesis of (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate involves the reaction of 5-chloroquinolin-8-ol with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Applications De Recherche Scientifique
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions. The compound has a high affinity for zinc ions, and its fluorescence properties change upon binding to zinc ions, making it an excellent tool for detecting zinc ions in biological samples.
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrCl3NO3S/c16-9-6-11(18)12(19)7-14(9)24(21,22)23-13-4-3-10(17)8-2-1-5-20-15(8)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCDWISHUTGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrCl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

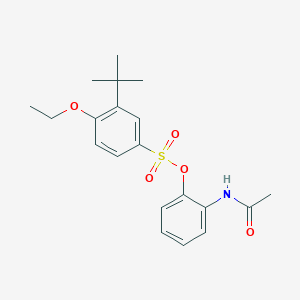
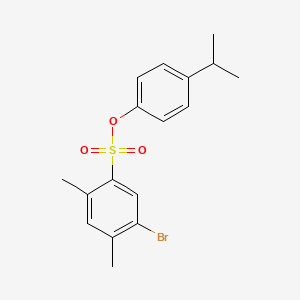
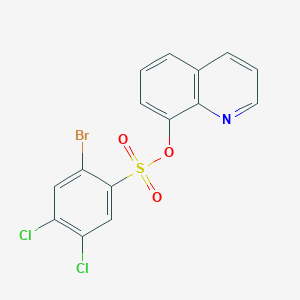
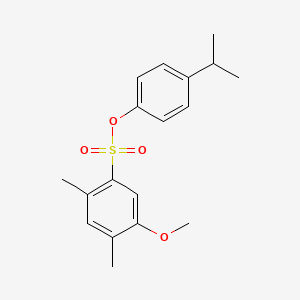
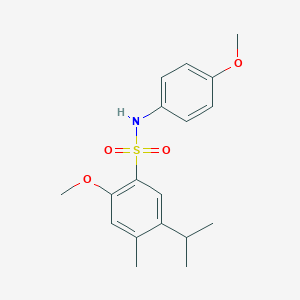
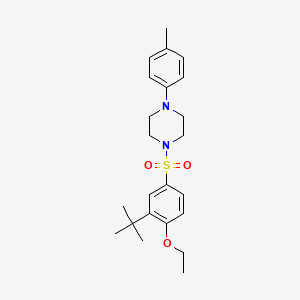



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)



